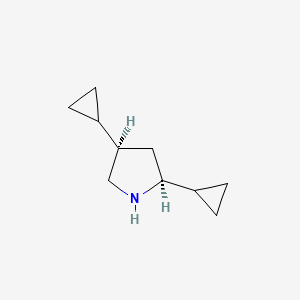
(2S,4R)-2,4-Dicyclopropylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2,4-Dicyclopropylpyrrolidine, also known as DCP-LA, is a cyclic amino acid derivative that has gained attention in the scientific community due to its potential therapeutic applications. DCP-LA has been found to possess various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Neuroprotective Applications
One significant area of application is in neuroprotection, where related pyrrolidine derivatives have shown potential. For instance, the study by Folbergrová et al. (2005) explored the anticonvulsant and neuroprotective effects of a group II metabotropic glutamate receptor (mGluR) agonist in a model of seizures induced in rats. This research indicates that pyrrolidine derivatives could be instrumental in developing treatments for epilepsy, showcasing their potential in neuroprotection and seizure management Folbergrová et al., 2005.
Medicinal Chemistry
In medicinal chemistry, pyrrolidine derivatives are valuable for synthesizing inhibitors and other pharmacologically active compounds. Singh and Umemoto (2011) demonstrated the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, highlighting their utility in creating dipeptidyl peptidase IV inhibitors. This work exemplifies the role of pyrrolidine derivatives in developing treatments for conditions like type II diabetes Singh & Umemoto, 2011.
Organic Synthesis
Pyrrolidine derivatives are crucial in organic synthesis, offering synthetic routes to complex molecules. The work by Toh et al. (2011) on copper-mediated synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates demonstrates the versatility of pyrrolidine-based compounds in synthesizing heterocyclic structures. Such synthetic methodologies enable the creation of compounds with potential applications in drug development and material science Toh et al., 2011.
Propiedades
IUPAC Name |
(2S,4R)-2,4-dicyclopropylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-7(1)9-5-10(11-6-9)8-3-4-8/h7-11H,1-6H2/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLZUDBODATDOQ-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(NC2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2C[C@H](NC2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2399577.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)

![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)
![3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399584.png)

![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)



![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyrazine-2-carboxamide](/img/structure/B2399596.png)

![1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2399598.png)
![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)